

Application Note: Preparation of Givinostat Oral Suspension for In Vivo Preclinical Research

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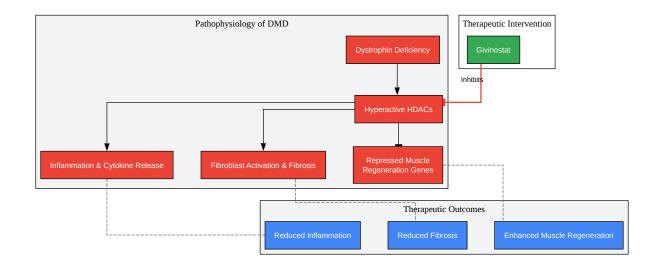
Audience: Researchers, scientists, and drug development professionals.

Introduction **Givinostat** (ITF2357) is a potent, orally bioavailable inhibitor of histone deacetylases (HDACs), targeting both Class I and Class II HDACs.[1] It is under investigation for various conditions, notably Duchenne Muscular Dystrophy (DMD), where it has shown potential to reduce inflammation, necrosis, and fibrosis while promoting muscle regeneration.[2] [3][4] A significant challenge for in vivo studies is **Givinostat**'s poor aqueous solubility, necessitating its formulation as a stable oral suspension for reliable and consistent dosing.[5] This document provides detailed protocols for the preparation and administration of a **Givinostat** oral suspension, primarily based on methodologies used in published preclinical studies.[6]

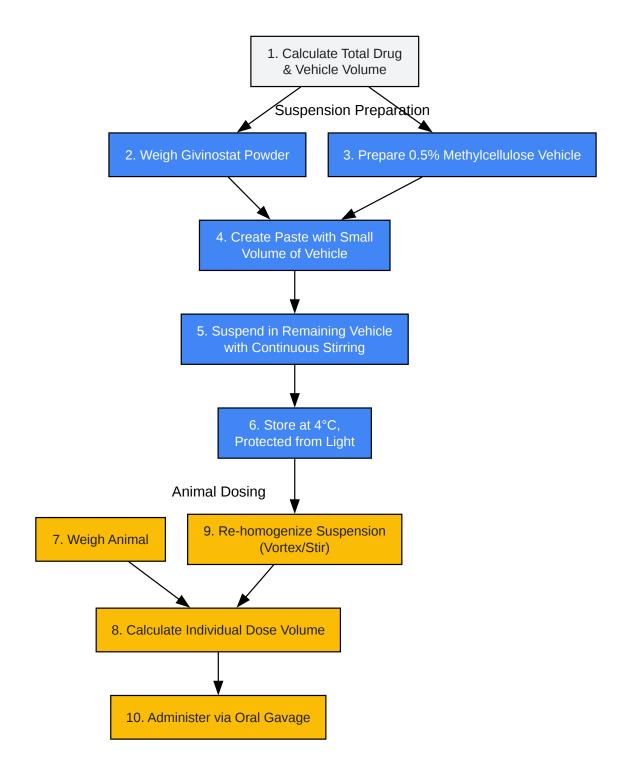
Mechanism of Action in Duchenne Muscular Dystrophy (DMD)

In DMD, the absence of functional dystrophin protein leads to chronic muscle damage, inflammation, and the progressive replacement of muscle with fibrotic and fatty tissue. This pathological cascade involves the hyperactivity of HDACs. **Givinostat** intervenes by inhibiting these enzymes, which helps to restore a more favorable gene expression profile, ultimately reducing inflammation and fibrosis and enhancing muscle regeneration.[2][7]









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